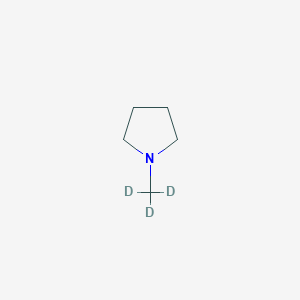

1-メチル-d3-ピロリジン

概要

説明

N-Methyl-D3-pyrrolidine is a labelled analogue of N-Methylpyrrolidine, a compound that is used as a base in synthetic chemistry. N-Methylpyrrolidine has also been known to exert a Nicotine-like effect on isolated smooth muscle preparations.

科学的研究の応用

創薬

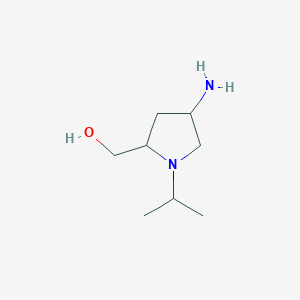

1-メチル-d3-ピロリジン: は、創薬化学において汎用性の高いスキャフォールドであり、しばしば新規の生物活性化合物の生成に使用されます。 その飽和五員環構造は、sp3混成のためにファーマコフォア空間を効率的に探索することを可能にし、分子の立体化学に寄与し、三次元的なカバレッジを向上させています . この化合物は、標的選択性の高い薬物の開発において特に価値があり、ピロリジン環の炭素の立体異性体によって、エナンチオ選択的タンパク質への結合モードの違いによる異なる生物学的プロファイルが生じることがあります .

イオン液体の合成

材料科学の分野では、N-メチル-d3-ピロリジンは、ピロリジン系イオン液体の合成に使用されます。 これらのイオン液体は、高エネルギー密度電池の開発に不可欠な一次Li/CF_x電池用の電解質の生成に用途があります .

自己免疫疾患の阻害剤

この化合物は、レチノイン酸関連孤児受容体γ(RORγt)の逆アゴニストとして作用するシス-3,4-ジフェニルピロリジン誘導体の合成に使用されてきました。 この受容体バリアントは、自己免疫疾患に関与しており、ピロリジン環の修飾により立体化学基を導入することが、これらの化合物の活性に有益であることが示されています .

グリシン輸送体-1阻害

この化合物は、選択的なグリシン輸送体-1(GlyT1)競合阻害剤として試験されたエナンチオマー的に純粋なトランス異性体の調製に使用されてきました。 GlyT1は、さまざまな神経学的疾患の病因において重要な役割を果たす、シナプス後イオン性グルタミン酸作動性N-メチル-D-アスパラギン酸(NMDA)受容体における飽和レベル以下のグリシン濃度の維持に重要な役割を果たしています .

還元的アミノ化および還元反応

N-メチル-d3-ピロリジン: は、N-メチルピロリジン-水素化ホウ素亜鉛(ZBHNMP)などの還元剤の合成のための出発物質として役立ちます。 これらの試薬は、アルデヒドおよびケトンの対応するアミンへの還元的アミノ化、ならびにアルデヒド、ケトン、酸塩化物、およびエステルの還元に使用されます .

作用機序

Target of Action

1-Methyl-d3-pyrrolidine, also known as N-Methyl-d3-pyrrolidine, is a derivative of pyrrolidine Pyrrolidine derivatives are known to interact with various biological targets, contributing to their diverse biological and medicinal importance .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that 1-Methyl-d3-pyrrolidine may interact with its targets in a stereo-specific manner, leading to changes in the target’s function.

Biochemical Pathways

For instance, three pathways of nicotine degradation, the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria

Pharmacokinetics

The physicochemical properties of the compound, such as its density (0848 g/mL at 25 °C) and boiling point (80-81 °C), have been documented . These properties could influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities

Safety and Hazards

生化学分析

Biochemical Properties

It is known that pyrrolidine derivatives, which include 1-Methyl-d3-pyrrolidine, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Molecular Mechanism

It is known that pyrrolidine derivatives can interact with various biomolecules, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Metabolic Pathways

It is known that pyrrolidine derivatives are involved in various metabolic pathways .

特性

IUPAC Name |

1-(trideuteriomethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFZOVWCLRSYKC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481385 | |

| Record name | 1-Methyl-d3-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77422-30-1 | |

| Record name | 1-Methyl-d3-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77422-30-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

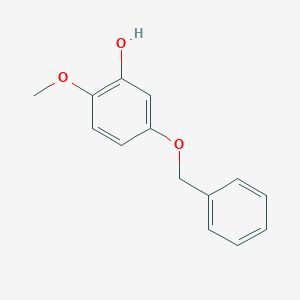

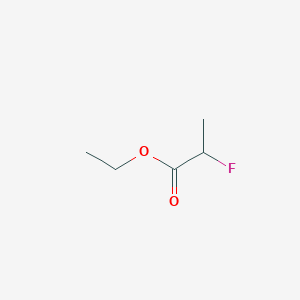

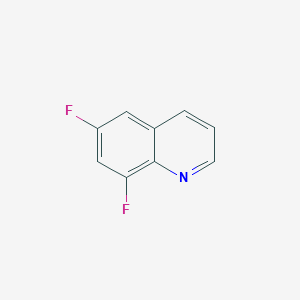

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)

![Dibenzo[a,l]pyrene](/img/structure/B127179.png)